molecular formula C11H14O4S2 B2525065 1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene CAS No. 1155564-64-9

1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene

Cat. No.: B2525065
CAS No.: 1155564-64-9
M. Wt: 274.35
InChI Key: BOHJYSOOYXNTKR-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)-2-(propane-1-sulfonyl)benzene is a useful research compound. Its molecular formula is C11H14O4S2 and its molecular weight is 274.35. The purity is usually 95%.
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Scientific Research Applications

Preparation of Coenzyme M Analogues

Research on the synthesis of coenzyme M analogues reveals their significant role in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. These analogues, including modifications at the sulfide or sulfonate position, are essential in understanding the enzymatic processes related to methane biosynthesis, with certain sulfonate analogues acting as potent inhibitors (Gunsalus, Romesser, & Wolfe, 1978).

Synthesis and Properties of Sulfonated Polymers

The development of sulfonated poly(arylene ether sulfone) block copolymers incorporating fluorenyl groups highlights their utility in fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, making them promising materials for fuel cells (Bae, Miyatake, & Watanabe, 2009).

Photooxidative Behavior of Diethyl Sulfide

Investigations into the photooxidative behavior of diethyl sulfide have uncovered mechanisms of singlet oxygen reactions beneficial for understanding sulfide oxidation processes. These findings have implications for the design of oxidative systems in synthetic chemistry (Clennan & Greer, 1996).

Sugar-based Ethenyl Ethers Synthesis

A novel synthetic route has been applied to the carbohydrate field for the synthesis of vinyl-functionalized monosaccharides. This approach, utilizing 1,2-bis(phenylsulfonyl)ethylene-mediated conversion of alcohols, opens up new possibilities for the functionalization of carbohydrates (Chéry et al., 2003).

Oxidative Desulfurization Using Anderson-type Catalyst

The aerobic oxidative desulfurization of benzothiophene and dibenzothiophene to their corresponding sulfones using an Anderson-type catalyst demonstrates a significant advancement in the field of green chemistry. This process allows for the complete oxidation of sulfur-containing compounds under mild conditions, presenting a more environmentally friendly approach to desulfurization (Lu et al., 2010).

Properties

IUPAC Name

1-ethenylsulfonyl-2-propylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S2/c1-3-9-17(14,15)11-8-6-5-7-10(11)16(12,13)4-2/h4-8H,2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHJYSOOYXNTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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